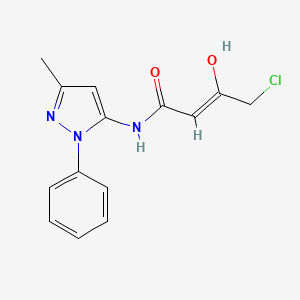

![molecular formula C25H27N5 B2813334 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850751-32-5](/img/structure/B2813334.png)

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

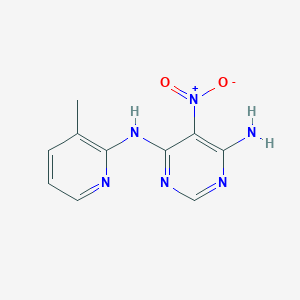

The compound “7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines have attracted the attention of medicinal chemists due to their biological and chemotherapeutic importance . They have been found to exhibit a number of biological activities, such as antitumor, antifungal, antibacterial, analgesic, and anti-inflammatory properties .

Synthesis Analysis

While specific synthesis details for “this compound” were not found, pyrazolopyrimidine derivatives are generally synthesized through multi-step processes . For instance, a similar compound was synthesized through a three-step process involving infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives, including “this compound”, is characterized by a pyrazolo[1,5-a]pyrimidine core and a phenyl ring . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .科学的研究の応用

Synthesis and Structural Characterization

- Novel Synthetic Methods : Research has developed novel synthetic methods for preparing pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds in chemical synthesis. For instance, a study detailed the reaction of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, exploring the reactive positions for electrophilic substitution reactions on such ring systems (Yan‐Song Zheng & K. Atta, 2011).

- Regioselective Synthesis : Another study highlighted the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing an efficient method to synthesize these compounds with high yields in short reaction times (J. Quiroga et al., 2008).

Medicinal Chemistry Applications

- Adenosine Receptor Affinity : A study on derivatives of pyrazolo[4,3-d]pyrimidine, substituted at the 5-position with various moieties, aimed at targeting human adenosine A1 and A2A receptors. This research contributes to understanding the structure-activity relationship in adenosine receptor ligands, which could be useful for developing new therapeutic agents (L. Squarcialupi et al., 2017).

- CRF1 Receptor Antagonists : The design and development of corticotropin-releasing factor receptor antagonists were explored, highlighting the synthesis of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) as potent and orally active CRF1 receptor antagonists. These findings are significant for the development of new treatments for disorders like depression and anxiety (Chen Chen et al., 2004).

Material Science and Chemical Properties

- Hydrogen-Bonded Structures : The crystalline structures of certain pyrazolo[1,5-a]pyrimidine derivatives were elucidated, revealing hydrogen-bonded chains and frameworks. Such structural analyses are crucial for understanding the material properties and potential applications of these compounds in molecular electronics and photonics (J. Portilla et al., 2006).

将来の方向性

The future directions for research on “7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Given their demonstrated biological activities, these compounds could be further developed and optimized as potential therapeutic agents for various diseases .

特性

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5/c1-19-17-23(29-15-13-28(14-16-29)18-21-9-5-3-6-10-21)30-25(26-19)24(20(2)27-30)22-11-7-4-8-12-22/h3-12,17H,13-16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWWXJQFIFQBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813254.png)

![4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2813257.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2813260.png)

![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2813264.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid](/img/structure/B2813266.png)

![2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2813268.png)

![2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2813273.png)

![4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2813274.png)